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Compound of Interest

8-Bromo-1h-benzo[d][1,3]oxazine-
2,4-dione

Cat. No.: B1345030

Compound Name:

For researchers, scientists, and professionals in drug development, a thorough understanding
of the spectral characteristics of key chemical intermediates is paramount. This guide provides
an in-depth look at the available spectral data for bromo-substituted isatoic anhydrides,
compounds of significant interest in synthetic chemistry and pharmaceutical research.

While specific experimental spectral data for 8-bromo-isatoic anhydride (also known as 8-
bromo-1H-3,1-benzoxazine-2,4-dione) is not readily available in the public domain, this
document collates and presents the H NMR, 13C NMR, and IR spectral data for closely related
and parent isomers. This comparative data can serve as a valuable reference for the
characterization of novel derivatives.

Spectral Data Summary

The following tables summarize the reported *H NMR and **C NMR spectral data for isatoic
anhydride and its 6-chloro derivative. This information is crucial for confirming the structure and
purity of these compounds.

Table 1: *H NMR Spectral Data
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Compound Solvent Chemical Shift (8) in ppm
11.72 (s, 1H), 7.92 (dd, J =
, , 7.9, 1.0 Hz, 1H), 7.77-7.71 (m,
Isatoic Anhydride DMSO-de

1H), 7.28-7.22 (m, 1H), 7.15
(d, J = 8.2 Hz, 1H)[1]

6-Chloro-1H-benzol[d]

11.86 (s, 1H), 7.86 (d, J = 2.3
Hz, 1H), 7.77 (dd, J = 8.7, 2.4

DMSO-ds
[2]oxazine-2,4-dione Hz, 1H), 7.16 (d, J = 8.7 Hz,
1H)[1]
11.64 (s, 1H), 7.72 (s, 1H),
6-Methyl-1H-benzo[d] 7.57 (dd, J = 8.3, 1.5 Hz, 1H),
DMSO-de

[2]oxazine-2,4-dione

7.06 (d, J = 8.3 Hz, 1H), 2.33
(s, 3H)[1]

Table 2: 13C NMR Spectral Data

Compound Solvent Chemical Shift (8) in ppm
160.81, 148.02, 142.33,
Isatoic Anhydride DMSO-ds 137.86, 129.86, 124.44,

116.26, 116.23, 111.20[1]

6-Chloro-1H-benzol[d]

159.97, 147.78, 141.28,

) ) DMSO-ds 137.66, 128.68, 128.18,
[2]oxazine-2,4-dione
118.47, 113.01[1]
160.83, 148.04, 140.16,
6-Methyl-1H-benzo[d]
DMSO-de 138.86, 133.86, 129.24,

[2]oxazine-2,4-dione

116.20, 110.93, 20.98[1]

Infrared (IR) Spectroscopy

The IR spectrum of isatoic anhydride and its derivatives is characterized by the presence of two

distinct carbonyl (C=0) stretching bands due to the anhydride functionality. One band, typically

appearing at a higher wavenumber, corresponds to the asymmetric stretch, while the lower
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wavenumber band is due to the symmetric stretch. The exact positions of these bands can be
influenced by the substituent on the aromatic ring.

Experimental Protocols

The synthesis of isatoic anhydride derivatives generally involves the cyclization of
corresponding anthranilic acids. A representative experimental protocol is outlined below.

General Synthesis of 1H-benzo[d][2][3]oxazine-2,4-
diones

A common method for the synthesis of isatoic anhydrides involves a two-step approach starting
from the corresponding 2-aminobenzoic acids.[1]

o Protection of the Amine: The 2-aminobenzoic acid is first reacted with a protecting group
source, such as fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), benzyloxycarbonyl chloride
(Cbz-Cl), or ethyl chloroformate, to form an N-protected intermediate. This reaction is
typically carried out in a suitable solvent at room temperature.

e Cyclization: The N-protected intermediate is then treated with a cyclizing agent, such as
thionyl chloride, which promotes the activation and subsequent ring closure to form the
desired 1H-benzo[d][2]oxazine-2,4-dione.[1] The reaction mixture is stirred, often overnight,
and the product is then isolated by filtration and washed.

Characterization: The synthesized compounds are typically characterized by standard
spectroscopic technigues, including *H NMR, 3C NMR, and mass spectrometry, to confirm their
structure and purity.[1]

Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic
characterization of chemical compounds.
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Caption: General workflow for chemical synthesis and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of Bromo-Isatoic Anhydrides: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1345030#spectral-data-for-8-bromo-isatoic-
anhydride-h-nmr-c-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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